molecular formula C11H10FNO6 B1326304 Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate CAS No. 872141-24-7

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Cat. No. B1326304
M. Wt: 271.2 g/mol
InChI Key: OGJCUSFTJIEQRF-UHFFFAOYSA-N
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Patent
US07470680B2

Procedure details

1,3-Difluoro-2-nitrobenzene (2.83 g, 17.79 mmol) was dissolved in N,N-dimethylformamide (25 mL). Potassium carbonate (2.49 g, 18.02 mmol) was added to the mixture followed by dimethyl malonate (2.033 ml, 17.79 mmol). Mixture was warmed to 65° C. and held for 24 hours. Mixture was cooled to room temperature. Reaction was quenched with 1N hydrochloric acid. Material was extracted three times with diethyl ether and the aqueous phase was discarded. Material was washed twice with water and the aqueous phase was discarded. Material was washed with brine and the aqueous phase was discarded. Organics were dried MgSO4, filtered and then concentrated to dryness. Residue was crystallized with hexanes. Solids were filtered off and washed with hexanes. Title compound was obtained as yellow crystals in 52% yield. MS (M−H)−=270.1.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
2.033 mL
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N+:9]([O-:11])=[O:10].C(=O)([O-])[O-].[K+].[K+].[C:18]([O:25][CH3:26])(=[O:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21]>CN(C)C=O>[F:8][C:4]1[C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH:19]([C:18]([O:25][CH3:26])=[O:24])[C:20]([O:22][CH3:23])=[O:21])[CH:7]=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
2.033 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
Material was extracted three times with diethyl ether
WASH
Type
WASH
Details
Material was washed twice with water
WASH
Type
WASH
Details
Material was washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Residue was crystallized with hexanes
FILTRATION
Type
FILTRATION
Details
Solids were filtered off
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C(=C(C=CC1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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